JNJ-64619178

Vue d'ensemble

Description

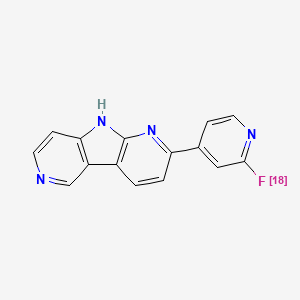

JNJ-64619178 is a novel small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that methylates arginine residues on various protein substrates, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction pathways. Dysregulation of PRMT5 has been associated with several cancers, including lymphomas, lung cancer, and breast cancer .

Applications De Recherche Scientifique

JNJ-64619178 has shown significant potential in scientific research, particularly in the fields of oncology and hematology. It has demonstrated potent antiproliferative activity in various cancer cell lines, including lung, breast, pancreatic, and hematological malignancies . The compound is currently being evaluated in clinical trials for patients with advanced solid tumors, non-Hodgkin’s lymphoma, and lower-risk myelodysplastic syndrome . Additionally, this compound has been shown to preferentially kill acute myeloid leukemia cells with splicing factor mutations, highlighting its potential as a targeted therapy .

Mécanisme D'action

JNJ-64619178 exerts its effects by selectively inhibiting PRMT5. The compound binds simultaneously to the SAM and protein substrate binding pockets of the PRMT5/MEP50 complex, leading to a pseudo-irreversible inhibition. This inhibition results in the accumulation of symmetric dimethylarginine (Sym-Arg) on spliceosome proteins, disrupting RNA splicing and ultimately inhibiting tumor growth . The molecular targets and pathways involved include the splicing machinery and various signal transduction pathways regulated by PRMT5 .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

JNJ-64619178 interacts with PRMT5, an enzyme that regulates the activity of the splicing machinery through methylation of key spliceosome proteins . The inhibition of PRMT5 by this compound may target splicing factor gene mutant Myelodysplastic Syndromes (MDS) clones, leading to recovery of normal hematopoiesis .

Cellular Effects

This compound has demonstrated preferential killing of acute myeloid leukemia cells with splicing factor mutations . It influences cell function by causing an accumulation of splicing abnormalities, which can lead to the death of cells with certain genetic mutations .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of PRMT5. This results in the disruption of the normal methylation process of spliceosome proteins, leading to an accumulation of splicing abnormalities .

Temporal Effects in Laboratory Settings

It has been observed that the compound shows dose-proportional pharmacokinetics and robust target engagement across all dose levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . Thrombocytopenia was identified as the only dose-limiting toxicity .

Metabolic Pathways

It is known that the compound interacts with PRMT5, an enzyme involved in the methylation of spliceosome proteins .

Transport and Distribution

It is known that the compound is a potent and selective inhibitor of PRMT5 .

Subcellular Localization

Given its role as a PRMT5 inhibitor, it is likely that it localizes to the same subcellular compartments as PRMT5 .

Méthodes De Préparation

The synthesis of JNJ-64619178 involves a series of chemical reactions starting from adenosine derivatives. The compound was identified through structure-activity relationship (SAR) iterations and pharmacochemical optimizations. The synthetic route includes the formation of a 5′ spiro bisamine lead compound, which undergoes further modifications to yield this compound . Detailed reaction conditions and industrial production methods are proprietary and not publicly disclosed.

Analyse Des Réactions Chimiques

JNJ-64619178 undergoes various chemical reactions, primarily involving its interaction with the PRMT5/MEP50 complex. The compound binds to both the S-adenosylmethionine (SAM) and protein substrate binding pockets of PRMT5, leading to its inhibition . Common reagents and conditions used in these reactions include SAM analogs and specific binding conditions that facilitate the interaction between this compound and PRMT5. The major product formed from these reactions is the inhibited PRMT5 complex, which results in the accumulation of splicing abnormalities in preclinical models .

Comparaison Avec Des Composés Similaires

JNJ-64619178 is unique in its high selectivity and potency as a PRMT5 inhibitor. Similar compounds include other PRMT5 inhibitors that have been developed for cancer therapy. this compound stands out due to its prolonged inhibition of PRMT5 and its potent antiproliferative activity across a wide range of cancer cell lines . Other similar compounds include EPZ015666 and GSK3326595, which also target PRMT5 but may differ in their binding mechanisms and pharmacokinetic properties .

Propriétés

IUPAC Name |

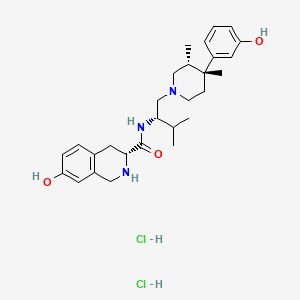

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSMLQTUDJVICQ-CJODITQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2086772-26-9 | |

| Record name | Onametostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)

![(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B608168.png)

![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)